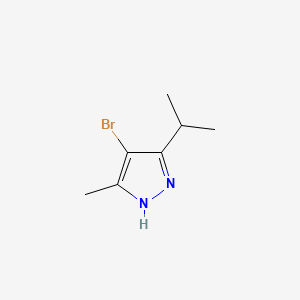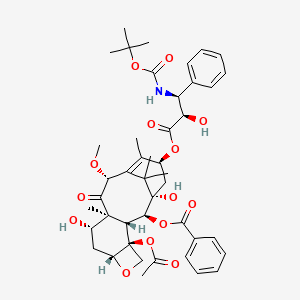
O-Triphenylmethoxy Quetiapine
説明
“O-Triphenylmethoxy Quetiapine” is a derivative of Quetiapine . Quetiapine, sold under the brand name Seroquel among others, is an atypical antipsychotic medication used for the treatment of schizophrenia, bipolar disorder, and major depressive disorder .
Molecular Structure Analysis
The molecular structure of Quetiapine has been studied using various techniques, including spectroscopic and molecular docking . The results showed that there is a strong interaction between the host (polymer) and the guest (drug) due to several hydrogen bonds and other intermolecular (polar) interactions .
Chemical Reactions Analysis
The chemical reactions involving Quetiapine have been studied, particularly its interactions with Human Serum Albumin (HSA). The results confirmed the high capability of the synthesized molecular imprinted polymers as pharmaceutical carriers for quetiapine .
科学的研究の応用
Efficacy and Clinical Applications
Quetiapine for Alcoholism
Quetiapine shows promise for treating alcohol use disorders, potentially due to its effects on mood, anxiety, and sleep, which might alleviate withdrawal symptoms and psychiatric comorbidities often associated with alcoholism (Ray, Heydari, & Zorick, 2010).
Bipolar Depression Management
Quetiapine and its extended-release (XR) formulation have been effective in treating bipolar depression, showcasing improvements in depressive symptoms and quality of life. It's highlighted for its antagonist activity at serotonin and dopamine receptors, with an efficacy profile supported by randomized, double-blind, placebo-controlled trials (Sanford & Keating, 2012).
Safety in Schizophrenia Management
Quetiapine is well-tolerated and effective in managing schizophrenia, with a notable low incidence of extrapyramidal symptoms compared to traditional antipsychotics. Its usage is supported by a favorable risk-benefit profile, making it a valuable first-line agent (Dev & Raniwalla, 2000).
Novel Uses in Depressive and Anxiety Disorders
Quetiapine's application extends beyond traditional psychotic disorder treatments into areas like major depressive and generalized anxiety disorders. Its off-label use is supported by strong evidence for major depressive disorders and preliminary support for treatment-resistant and psychotic depression (Ravindran, Al-Subaie, & Abraham, 2010).
Pediatric and Adolescent Applications
Although information is limited, quetiapine has been explored for use in children and adolescents with various psychiatric disorders, showing effectiveness and tolerability. This includes treatment for psychotic disorders, bipolar disorders, and other conditions, indicating a promising avenue for younger patients (Masi et al., 2015).
将来の方向性
Future research is needed regarding the most commonly used substances and substance classes, i.e., SSRIs, and quetiapine, but also with respect to people presenting with distinct comorbid conditions . This will help further understand the credible mechanism of transport and delivery of Quetiapine via HSA and design new Quetiapine-based derivatives with greater efficacy .
特性
IUPAC Name |
6-[4-[2-(2-trityloxyethoxy)ethyl]piperazin-1-yl]benzo[b][1,4]benzothiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H39N3O2S/c1-4-14-32(15-5-1)40(33-16-6-2-7-17-33,34-18-8-3-9-19-34)45-31-30-44-29-28-42-24-26-43(27-25-42)39-35-20-10-12-22-37(35)46-38-23-13-11-21-36(38)41-39/h1-23H,24-31H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIGEAROXHRMLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCOC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=NC6=CC=CC=C6SC7=CC=CC=C75 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H39N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601127819 | |
| Record name | 11-[4-[2-[2-(Triphenylmethoxy)ethoxy]ethyl]-1-piperazinyl]dibenzo[b,f][1,4]thiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601127819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
625.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-Triphenylmethoxy Quetiapine | |
CAS RN |
844639-06-1 | |
| Record name | 11-[4-[2-[2-(Triphenylmethoxy)ethoxy]ethyl]-1-piperazinyl]dibenzo[b,f][1,4]thiazepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=844639-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Triphenylmethyl quetiapine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0844639061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-[4-[2-[2-(Triphenylmethoxy)ethoxy]ethyl]-1-piperazinyl]dibenzo[b,f][1,4]thiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601127819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenzo[b,f][1,4]thiazepine, 11-[4-[2-[2-(triphenylmethoxy)ethoxy]ethyl]-1-piperazinyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.906 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-TRIPHENYLMETHYL QUETIAPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1MK0J6LHQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,4,7,8-tetrahydro-7,7-dimethyl-2H-Cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1(6H)-one](/img/structure/B569773.png)


![3-((3R,4R)-3-((2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)(methyl)amino)-4-methylpiperidin-1-yl)-3-oxopropanenitrile](/img/structure/B569777.png)
![7,8-Dihydrothiazolo[5,4-g]quinolin-6(5H)-one](/img/structure/B569779.png)


![Furo[3,4-e][1,3]benzoxazole](/img/structure/B569786.png)



